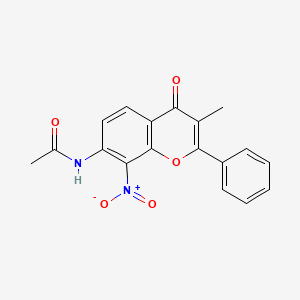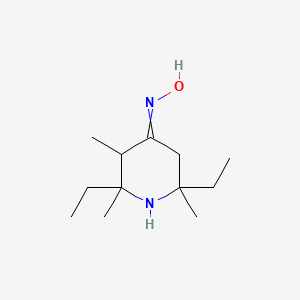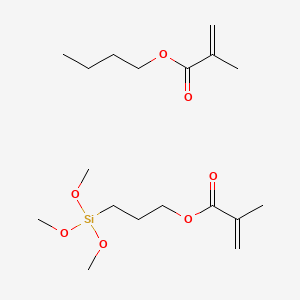
Butyl 2-methylprop-2-enoate;3-trimethoxysilylpropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methylprop-2-enoate;3-trimethoxysilylpropyl 2-methylprop-2-enoate is a compound that combines the properties of both an acrylate ester and a silane. This unique combination allows it to be used in a variety of applications, particularly in the fields of materials science and surface chemistry. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable component in adhesives, coatings, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methylprop-2-enoate;3-trimethoxysilylpropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with butanol, followed by the reaction of the resulting ester with 3-trimethoxysilylpropyl chloride. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are critical for achieving high yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methylprop-2-enoate;3-trimethoxysilylpropyl 2-methylprop-2-enoate undergoes a variety of chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The silane group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silane group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.
Major Products Formed
Polymers: The polymerization of the acrylate group results in the formation of polyacrylates.
Siloxanes: Hydrolysis and condensation of the silane group lead to the formation of siloxane networks.
Substituted Esters: Nucleophilic substitution reactions yield various substituted esters.
Scientific Research Applications
Butyl 2-methylprop-2-enoate;3-trimethoxysilylpropyl 2-methylprop-2-enoate is used in a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of functional polymers and copolymers.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance biocompatibility.
Medicine: It is explored for use in drug delivery systems and medical adhesives.
Industry: The compound is used in the formulation of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Butyl 2-methylprop-2-enoate;3-trimethoxysilylpropyl 2-methylprop-2-enoate involves the interaction of its functional groups with various substrates. The acrylate group can undergo polymerization to form strong, durable polymers. The silane group can hydrolyze and condense to form siloxane bonds, which enhance adhesion to inorganic surfaces. These combined properties make the compound highly effective in applications requiring strong, durable bonds.
Comparison with Similar Compounds
Similar Compounds
Butyl methacrylate: Similar in structure but lacks the silane group, making it less versatile in terms of adhesion to inorganic surfaces.
3-(Trimethoxysilyl)propyl methacrylate: Contains a similar silane group but differs in the ester component, affecting its polymerization behavior.
Uniqueness
Butyl 2-methylprop-2-enoate;3-trimethoxysilylpropyl 2-methylprop-2-enoate is unique due to its dual functionality, combining the properties of both an acrylate and a silane. This allows it to form strong bonds with a wide range of substrates, making it highly versatile and valuable in various applications.
Properties
CAS No. |
61803-98-3 |
|---|---|
Molecular Formula |
C18H34O7Si |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;3-trimethoxysilylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H20O5Si.C8H14O2/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5;1-4-5-6-10-8(9)7(2)3/h1,6-8H2,2-5H3;2,4-6H2,1,3H3 |
InChI Key |
KARBZFAQMABQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCC[Si](OC)(OC)OC |
Related CAS |
61803-98-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


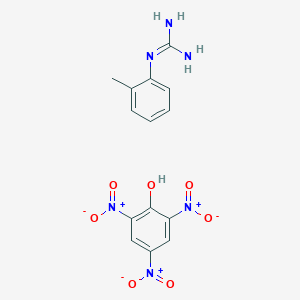
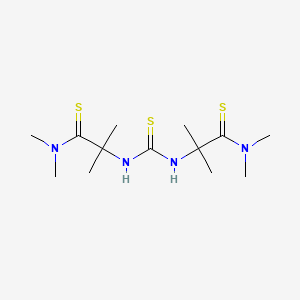
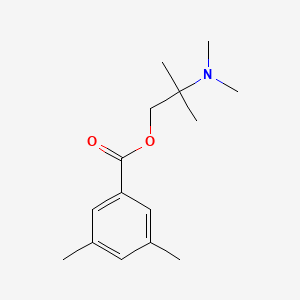
![3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide](/img/structure/B14549213.png)
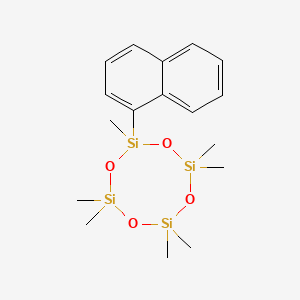
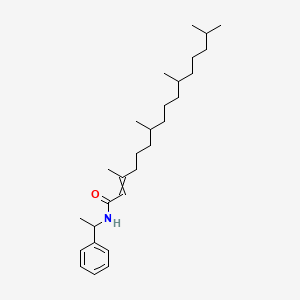
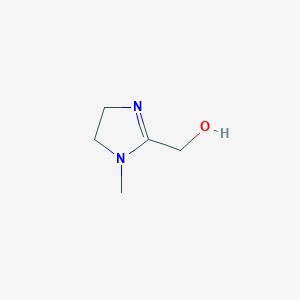
![Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane](/img/structure/B14549241.png)
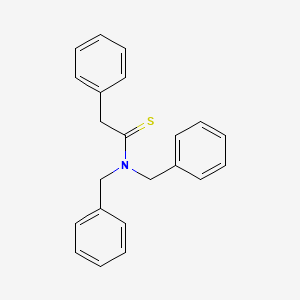
![(3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one](/img/structure/B14549262.png)
![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
![Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14549288.png)
